Haloperidol N-Oxide is a derivative of haloperidol, a butyrophenone antipsychotic medication primarily used to treat schizophrenia and acute psychosis. Haloperidol N-Oxide is recognized as an impurity that can arise during the synthesis and degradation of haloperidol. Its presence in pharmaceutical formulations necessitates careful monitoring due to potential implications for drug efficacy and safety.
Haloperidol N-Oxide is typically formed through oxidative processes involving haloperidol, which can occur during storage or as a result of metabolic transformations within the body. The compound has been identified in various analytical studies aimed at assessing the purity of haloperidol formulations .
Haloperidol N-Oxide is classified as a quaternary ammonium compound due to its nitrogen atom being part of a positively charged amine structure. It is also categorized under pharmaceutical impurities, which are unintended substances found in drug products.
The synthesis of haloperidol N-Oxide can occur through different oxidative pathways, often involving the reaction of haloperidol with oxidizing agents. Common methods include:
The synthesis typically requires precise control over reaction conditions, including temperature and pH, to minimize by-products. For example, using a mild oxidizing agent at controlled temperatures can yield higher purity levels of haloperidol N-Oxide while reducing the formation of other impurities .
Haloperidol N-Oxide features a nitrogen atom that is oxidized, resulting in a structure where the nitrogen is bonded to an oxygen atom, altering its electronic properties compared to haloperidol. The molecular formula can be represented as .
Haloperidol N-Oxide can participate in various chemical reactions, particularly those involving nucleophilic attack due to its electrophilic nature:
The stability of haloperidol N-Oxide can vary depending on environmental factors such as light and temperature, which may lead to further degradation or transformation into other by-products .
Haloperidol N-Oxide's mechanism of action is not fully understood but is believed to be related to its structural similarity to haloperidol. It likely interacts with dopamine receptors in the central nervous system, albeit with potentially altered binding affinities due to the presence of the N-oxide group.
Research indicates that while haloperidol primarily acts as a dopamine D2 receptor antagonist, its N-Oxide derivative may exhibit different pharmacological profiles, potentially affecting its efficacy and side effect profile .
Relevant data from studies indicate that the compound's stability and reactivity are crucial for its role as an impurity in pharmaceutical formulations .
Haloperidol N-Oxide is primarily used in scientific research settings for:
The need for rigorous testing and monitoring of this compound underscores its importance in ensuring drug safety and efficacy .
Haloperidol N-Oxide (C₂₁H₂₃ClFNO₃; CAS 148406-51-3) is a mono-oxygenated derivative of the typical antipsychotic haloperidol, where the tertiary amine nitrogen of the piperidine ring undergoes N-oxidation. This modification generates a semi-polar N-oxide functional group, fundamentally altering the molecule's electronic distribution and steric profile. The compound has a molecular weight of 391.86 g/mol [1] [7] [8].
A critical structural feature is the existence of isomeric forms arising from the conformation of the N-oxide moiety relative to the piperidine ring's 4-hydroxy-4-(4-chlorophenyl) substituent. The compound typically exists as a mixture of cis and trans diastereomers (syn and anti conformers), denoted as cis/trans-Haloperidol N-Oxide. This stereochemical complexity impacts its physicochemical behavior and analytical characterization [8]. The cis isomer positions the N-oxide oxygen atom on the same face as the bulky hydroxydiphenyl moiety, while the trans isomer positions it opposite, leading to distinct spatial and electronic environments detectable via chromatography and NMR spectroscopy.
Table 1: Molecular Identity of Haloperidol N-Oxide
Property | Value | Source |
---|---|---|
Systematic IUPAC Name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | [1] [8] |
Synonyms | Haloperidol EP Impurity H; Haloperidol Impurity 32; 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide | [7] [8] |
CAS Registry Number | 148406-51-3 | [1] [7] [8] |
Molecular Formula | C₂₁H₂₃ClFNO₃ | [1] [7] [8] |
Molecular Weight | 391.86 g/mol | [1] [8] |
Common Salt Forms | None (free base N-oxide) |
The introduction of the N-oxide group profoundly influences key physicochemical parameters compared to haloperidol:
Table 2: Key Physicochemical Properties of Haloperidol N-Oxide
Property | Value/Characteristic | Comparison to Haloperidol |
---|---|---|
Physical Form | Powder | Haloperidol: Crystalline solid |
logP (Estimated) | Lower (More Hydrophilic) | Haloperidol: Moderate lipophilicity (~4.3) |
pKa (Dominant) | Very Weak Base (<0) | Haloperidol: Strong base (pKa ~8.9) |
Aqueous Solubility | Increased (due to polarity and charge) | Haloperidol: Low intrinsic solubility |
Thermal Stability | Sensitive; Store at -20°C recommended | Haloperidol: More thermally stable |
Chemical Stability | Sensitive to reducing conditions | Haloperidol: Relatively stable |
Haloperidol N-Oxide is both a synthetic derivative and a potential metabolite of haloperidol (C₂₁H₂₃ClFNO₂, MW 375.86 g/mol). Key structural and functional differences drive divergent biological and physicochemical profiles:
Rigorous characterization using advanced analytical techniques confirms the identity and purity of Haloperidol N-Oxide:
Table 3: Key Spectroscopic Signatures of Haloperidol N-Oxide
Technique | Key Diagnostic Features | Comments |
---|---|---|
¹H NMR | Downfield shifted piperidine ring protons; Distinct cis/trans isomer signals; Aromatic protons (2x AA'BB' systems); -OH proton; Aliphatic chain protons | Solvent-dependent shifts; Mixture of isomers typically observed |
¹³C NMR | Characteristic carbon chemical shifts for piperidine N-oxide carbons, aromatic carbons, carbonyl carbon, aliphatic chain carbons | Confirms carbon skeleton and functional groups |
FTIR | N-O stretch: 960-980 cm⁻¹ (strong); C=O stretch: ~1680 cm⁻¹; O-H stretch: ~3200-3400 cm⁻¹ (broad) | N-O stretch is definitive for the functional group |
Mass Spec (MS) | [M+H]⁺: 392.14; Characteristic fragment ions (e.g., loss of H₂O, cleavage of butanone chain) | Confirms molecular weight and formula |
XRD | Not publicly reported in detail within results | Required for absolute configuration (isomers) and solid-state structure |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2